氰甲基乙硫酸酯

描述

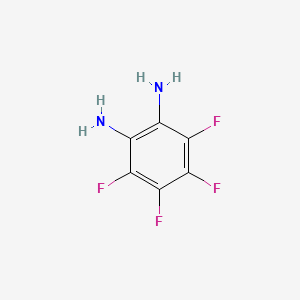

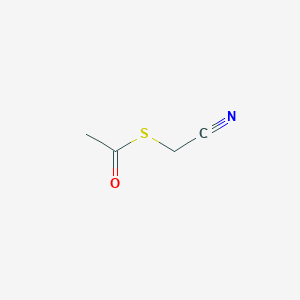

Cyanomethyl ethanethioate is a chemical compound with the molecular formula C4H5NOS and a molecular weight of 115.16 . It is also known by its IUPAC name, O-(cyanomethyl) ethanethioate .

Synthesis Analysis

The synthesis of Cyanomethyl ethanethioate has been reported in the literature. One method involves the use of an isothiouronium salt as a reagent for the operationally simple synthesis of cyanomethyl thioesters . This method avoids the use of thiols and has high functional group tolerance .

Molecular Structure Analysis

The InChI code for Cyanomethyl ethanethioate is 1S/C4H5NOS/c1-4(7)6-3-2-5/h3H2,1H3 . The InChI Key is XWBVJARWDHXWKG-UHFFFAOYSA-N .

Chemical Reactions Analysis

Cyanomethyl ethanethioate can be engaged in amide synthesis in either a two-step or one-pot fashion . The products can be used in the synthesis of annulated heterocycles based on chromeno framework such as chromeno-imidazo pyridines and isoquinolines, imidazo-thiazines, imidazo-carbolines, azepines, etc .

Physical And Chemical Properties Analysis

Cyanomethyl ethanethioate has a boiling point of 226-227 °C (lit.), a density of 1.176 g/mL at 25 °C (lit.), and a refractive index of n 20/D 1.495 (lit.) . It is a brown liquid .

科学研究应用

Applications in Synthetic Chemistry

Cyanomethyl ethanethioate and related compounds exhibit versatile roles in synthetic chemistry. They are primarily involved in the synthesis of various organic compounds and intermediates. For instance, N-Cyanomethyl-β-chloroamines react with alcohols or amines to yield 1,2-aminoethers or 1,2-diamines through an intermediate aziridinium ion, indicating their role in regio- and stereoselective synthesis (Couty, Evano, & Prim, 2005). Similarly, (cyanomethyl)trimethylphosphonium iodide facilitates the clean formation of unsymmetric thioethers from thiols and alcohols, showcasing its application in the synthesis of thioether compounds (Zaragoza, 2001).

Role in Polymer and Material Science

In the realm of material science, cyanomethyl ethanethioate derivatives are integral in developing novel materials with desirable properties. For instance, piezofluorochromic aggregation-induced emission enhancement compounds derived from tetraphenylvinyl-capped ethane with cyano groups showcase significant piezofluorochromic activity. This highlights the compound's potential in designing new piezofluorochromic materials (Lu et al., 2015). Furthermore, a donor–acceptor type conjugative polymer containing cyanophenylenevinylene exhibits promising optical limiting applications, marking its significance in optoelectronics (Hegde et al., 2010).

Contributions to Catalysis and Reaction Mechanisms

Cyanomethyl ethanethioate derivatives are also pivotal in understanding and enhancing catalytic processes. The cyanomethyl radical, generated from acetonitrile, is used in cascade alkene addition and cyclization reactions to construct useful oxindole derivatives, demonstrating the compound's role in catalysis and organic transformations (Li et al., 2014).

Environmental Applications

In environmental science, derivatives of cyanomethyl ethanethioate are instrumental in bioremediation. An indigenous bacterium capable of degrading high concentrations of cyanomethane, a derivative, indicates the potential application of these compounds in treating cyanide-containing waste, particularly from industries like gold mining (Sulistinah et al., 2020).

安全和危害

属性

IUPAC Name |

S-(cyanomethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-4(6)7-3-2-5/h3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDLKUYYOPPWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380604 | |

| Record name | cyanomethyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanomethyl ethanethioate | |

CAS RN |

59463-56-8 | |

| Record name | cyanomethyl ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)

![6-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1350563.png)